molecular formula C16H23BO2 B13277167 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13277167
M. Wt: 258.2 g/mol
InChI Key: SZLCEVZECHYZSE-UHFFFAOYSA-N
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Description

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a but-3-en-1-yl chain. The compound’s structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate aryl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and often requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pathways involved often include the formation of boronate esters or other boron-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar but without the but-3-en-1-yl substitution.

    Boronate Esters: General class of compounds with similar reactivity.

Uniqueness

2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the but-3-en-1-yl substitution, which imparts distinct reactivity and stability compared to other boron-containing compounds .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-(4-but-3-enylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h6,9-12H,1,7-8H2,2-5H3

InChI Key

SZLCEVZECHYZSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC=C

Origin of Product

United States

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